3-Methyl-5-nitro-2-propoxypyridine
Description
3-Methyl-5-nitro-2-propoxypyridine is a pyridine derivative with a methyl group at position 3, a nitro group at position 5, and a propoxy group (-OCH2CH2CH3) at position 2. This compound (CAS: 1881329-06-1) is listed in chemical catalogs with a purity of 95% and is structurally characterized by its electron-withdrawing nitro group and electron-donating alkoxy substituent .
Properties
IUPAC Name |
3-methyl-5-nitro-2-propoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-9-7(2)5-8(6-10-9)11(12)13/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKTYACTKBXVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-propoxypyridine typically involves multi-step organic reactions. One common method starts with the nitration of 3-methyl-2-propoxypyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the fifth position. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitro-2-propoxypyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: 3-Methyl-5-amino-2-propoxypyridine.
Reduction: 3-Methyl-5-nitro-2-hydroxypyridine.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
3-Methyl-5-nitro-2-propoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The propoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyridine Derivatives
Substituent Position and Type
The structural uniqueness of 3-methyl-5-nitro-2-propoxypyridine lies in the positions and types of its substituents. Key comparable compounds include:
- 5-Methyl-3-nitro-2-propoxypyridine (YF-0422) : A positional isomer with methyl and nitro groups swapped (5-methyl, 3-nitro), altering electronic distribution and steric accessibility .
- 5-Methyl-3-nitro-2-isopropoxypyridine (YF-0701) : Features an isopropyloxy group (-OCH(CH3)2) at position 2, introducing greater steric hindrance compared to the linear propoxy chain in the target compound .
- 2-Methoxy-4-methyl-5-nitropyridine (7c) : A methoxy analog with a smaller alkoxy group, synthesized in 95% yield, highlighting the feasibility of alkoxy substitutions at position 2 .
Data Table of Comparable Compounds
| Compound Name | Substituents (Positions) | CAS Number | Purity/Yield | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | 3-Me, 5-NO2, 2-OPr | 1881329-06-1 | 95% | C9H12N2O3 | 212.21 |
| 5-Methyl-3-nitro-2-propoxypyridine | 5-Me, 3-NO2, 2-OPr | 1881296-70-3 | 95% | C9H12N2O3 | 212.21 |
| 5-Methyl-3-nitro-2-isopropoxypyridine | 5-Me, 3-NO2, 2-OiPr | 179677-10-2 | 95% | C9H12N2O3 | 212.21 |
| 2-Methoxy-4-methyl-5-nitropyridine | 2-OMe, 4-Me, 5-NO2 | - | 95% yield | C7H8N2O3 | 168.15 |
OPr = propoxy (-OCH2CH2CH3); OiPr = isopropyloxy (-OCH(CH3)2); OMe = methoxy (-OCH3)
Discussion of Physicochemical Implications
- Electronic Effects : The nitro group at position 5 deactivates the pyridine ring, reducing susceptibility to electrophilic attack. Conversely, the propoxy group at position 2 donates electron density via resonance, activating specific ring positions for further functionalization .
- Steric and Solubility Considerations : The linear propoxy chain in this compound likely enhances lipophilicity (predicted log Kow ≈ 2.8–3.5) compared to methoxy analogs, as seen in related compounds . Isopropyloxy derivatives (e.g., YF-0701) may exhibit lower solubility in polar solvents due to increased steric bulk .
- Reactivity : Positional isomerism (e.g., 3-nitro vs. 5-nitro) influences regioselectivity in subsequent reactions. For instance, nitro groups in meta positions (relative to alkoxy) may direct nucleophilic attack to specific ring positions.
Biological Activity
Overview
3-Methyl-5-nitro-2-propoxypyridine is an organic compound belonging to the pyridine family, characterized by a unique arrangement of functional groups that contribute to its biological activity. This compound features a methyl group at the third position, a nitro group at the fifth position, and a propoxy group at the second position of the pyridine ring. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of approximately 225.20 g/mol .
The biological activity of this compound is primarily linked to its interactions with biological macromolecules. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with enzymes or receptors, potentially leading to various pharmacological effects. The propoxy group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Potential Biological Targets
- Enzymes : The compound may modulate enzyme activities through competitive inhibition or allosteric modulation.
- Receptors : It could interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Cell Proliferation Modulation : It has been investigated for its role in modulating cell proliferation in certain cancer models.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pyogenes | 64 |
Anti-inflammatory Activity
A separate investigation into anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's effectiveness was comparable to established anti-inflammatory agents .
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Nitro-2-methoxypyridine | Methoxy group instead of propoxy | Different solubility and reactivity profiles |
| 5-Nitro-2-hydroxypyridine | Hydroxyl group instead of propoxy | May exhibit different biological activities |
| 5-Nitro-2-butoxypyridine | Butoxy group instead of propoxy | Variations in chemical stability and interaction |
The presence of the propoxy group in this compound influences its solubility, stability, and interaction with biological targets compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
